3-Hydroxy-2-methylpyridine-4-carboxylic acid;hydrochloride
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Overview
Description
3-Hydroxy-2-methylpyridine-4-carboxylic acid;hydrochloride is a useful research compound. Its molecular formula is C7H8ClNO3 and its molecular weight is 189.6. The purity is usually 95%.
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Scientific Research Applications
NMR Analysis and Structural Verification
- 3-Hydroxy-2-methylpyridine-4-carboxylic acid;hydrochloride plays a role in NMR analysis. Irvine, Cooper, and Thornburgh (2008) used a similar compound, 4‐hydroxy‐3,5,6‐trichloropyridine‐2‐carboxylic acid, to demonstrate the effectiveness of the one‐bond chlorine‐isotope effect in 13C NMR for identifying chlorinated carbons in chlorinated compounds. This showcases the compound's relevance in structural analysis and problem-solving in chemistry (Irvine, Cooper, & Thornburgh, 2008).
Role in Synthesis of Antibacterial Agents
- The compound contributes to the synthesis of antibacterial agents. Egawa et al. (1984) synthesized compounds with hydroxy-substituted cyclic amino groups, demonstrating their potential as antibacterial agents and indicating the significance of this compound in medicinal chemistry (Egawa et al., 1984).
Catalyst in Chemical Reactions
- This compound is used as a catalyst in chemical reactions. Yoshida, Hashimoto, and Kawabata (1981) found that crosslinked poly(4-vinylpyridine) hydrochloride, a related compound, is an effective catalyst for acetalization of carbonyl compounds and esterification of carboxylic acids, highlighting its utility in synthetic chemistry processes (Yoshida, Hashimoto, & Kawabata, 1981).
Iron Excretion Enhancement
- The compound has been studied for its ability to enhance iron excretion. Molenda, Jones, and Basinger (1994) examined compounds like 3-hydroxy-1-methyl-4-oxopyridine-6-carboxylic acid for their role in mobilizing iron in normal rats, contributing to our understanding of iron metabolism and potential therapeutic applications (Molenda, Jones, & Basinger, 1994).
Exploring Chemical Interactions and Photophysics
- Rode and Sobolewski (2012) investigated 3-hydroxy-picolinic acid (3-hydroxypyridine-2-carboxylic acid), a similar compound, to understand its photophysics using quantum chemistry methods. This highlights the role of such compounds in exploring fundamental chemical interactions and properties (Rode & Sobolewski, 2012).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 3-Hydroxy-2-methylpyridine-4-carboxylic acid;hydrochloride is the enzyme 3-hydroxy-2-methylpyridinecarboxylate dioxygenase . This enzyme belongs to the family of oxidoreductases, specifically those acting on paired donors, with O2 as the oxidant and incorporation or reduction of oxygen .
Mode of Action
this compound interacts with its target enzyme by serving as a substrate. The enzyme catalyzes the chemical reaction of this compound with NAD(P)H and O2 .
Biochemical Pathways
The interaction of this compound with its target enzyme affects the Vitamin B6 metabolism pathway . The compound’s action results in the production of 2-(acetamidomethylene)succinate, NAD+, and NADP+ .
Result of Action
The molecular effect of this compound’s action is the conversion of this compound into 2-(acetamidomethylene)succinate . This reaction also results in the reduction of NAD(P)+ to NAD(P)H .
Properties
IUPAC Name |
3-hydroxy-2-methylpyridine-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3.ClH/c1-4-6(9)5(7(10)11)2-3-8-4;/h2-3,9H,1H3,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQXWMUABFPBPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1O)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2361644-82-6 |
Source
|
Record name | 3-hydroxy-2-methylpyridine-4-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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